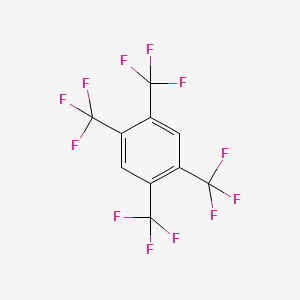

1,2,4,5-Tetrakis(trifluoromethyl)benzene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1,2,4,5-tetrakis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2F12/c11-7(12,13)3-1-4(8(14,15)16)6(10(20,21)22)2-5(3)9(17,18)19/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZSSHONEMLEPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2F12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453633 | |

| Record name | 1,2,4,5-tetrakis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-23-0 | |

| Record name | 1,2,4,5-Tetrakis(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5-tetrakis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical properties of 1,2,4,5-tetrakis(trifluoromethyl)benzene

An In-depth Technical Guide on the Core Physical Properties of 1,2,4,5-Tetrakis(trifluoromethyl)benzene

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Your Senior Application Scientist

Foreword: The Architectural Impact of Fluorine

In the landscape of molecular design, the strategic incorporation of fluorine imparts profound changes to a molecule's character. This compound stands as a testament to this principle. Its benzene core, heavily adorned with four electron-withdrawing trifluoromethyl groups, presents a unique electronic and steric profile. This guide moves beyond a simple recitation of data, aiming instead to provide a holistic understanding of its physical properties. We will explore not only the what but the why, delving into the experimental methodologies that form the bedrock of our knowledge and offering insights into how these properties dictate the compound's potential in advanced applications.

Core Physicochemical Data

The fundamental are a direct consequence of its highly fluorinated structure. The data presented herein are collated from peer-reviewed literature and established chemical databases, providing a reliable baseline for any research endeavor.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂F₁₂ | [1] |

| Molecular Weight | 350.11 g/mol | [2] |

| Appearance | Colorless crystals | [2] |

| Melting Point | 73 °C | [1][3] |

| Crystal System | Orthorhombic | [2] |

| Space Group | Pbca | [2] |

Experimental Validation of Physical Properties

Scientific integrity demands that we not only trust but also verify. The protocols detailed below are foundational techniques for characterizing crystalline organic compounds. Understanding these methods is critical for quality control, purity assessment, and structural confirmation.

Melting Point Determination: A Barometer of Purity

Expert Insight: The melting point is more than a mere physical constant; it is a critical indicator of sample purity. A sharp, narrow melting range (typically < 1°C) is characteristic of a pure compound. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range. For this compound, a sharp melting point around 73°C confirms the sample's high purity.

Self-Validating Protocol: Capillary Method

-

Sample Preparation (The Dry & Fine Mandate): The sample must be impeccably dry, as residual solvent will act as an impurity.[4] Grind a small quantity of the colorless crystals into a fine, homogeneous powder to ensure uniform heat transfer throughout the sample.

-

Capillary Loading (The 2-3 mm Rule): Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end.[4] The packed sample height should be 2-3 mm; a larger sample size leads to an artificially broad melting range due to inefficient heat transfer.[4]

-

Heating & Observation (The 1-2 °C/min Ramp): Place the capillary in a calibrated melting point apparatus. For an unknown sample, a rapid heating ramp (10-20 °C/min) can be used to find an approximate range.[5] For a known substance like this, a slow ramp rate of 1-2 °C/min, starting about 15-20 °C below the expected melting point, is crucial for accuracy.[4][5]

-

Data Acquisition: Record two temperatures: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the entire sample becomes a clear liquid. The melting range is T₁–T₂.

Diagram: Workflow for Melting Point Determination

Caption: Standard workflow for accurate melting point determination using the capillary method.

Single-Crystal X-ray Diffraction: The Definitive Structure Elucidation

Expert Insight: To truly understand a molecule's properties, we must visualize its three-dimensional structure. Single-crystal X-ray diffraction is the gold standard, providing precise coordinates of each atom in the crystal lattice.[6] This technique was used to determine that this compound crystallizes in the orthorhombic Pbca space group. The analysis reveals steric crowding between adjacent CF₃ groups, which distorts the exocyclic bond angles, a key structural feature influencing its molecular packing and properties.[2]

Self-Validating Protocol: Structure Determination

-

Crystal Growth (The Slow & Steady Imperative): The success of this technique hinges on the quality of the single crystal.[7] High-quality crystals are typically grown by the slow evaporation of a solvent from a saturated solution or by slow cooling. The key is to allow molecules to deposit onto the growing lattice in a slow, ordered fashion. Rapid crystallization traps defects and leads to unusable samples.

-

Crystal Selection and Mounting: Using a goniometer under a microscope, select a single, transparent crystal with no visible cracks or defects, ideally with dimensions under 0.25 mm.[7] The crystal is mounted on a loop or fiber.

-

Data Collection (The Diffraction Pattern): The mounted crystal is placed in a diffractometer and cooled (data for this compound was collected at 173 K) to reduce thermal vibration of the atoms.[2] A monochromatic X-ray beam is directed at the crystal, which is rotated, and the resulting diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions. The phases of the diffracted waves are then determined computationally (e.g., using direct methods) to generate an electron density map.[2] Atoms are fitted into this map, and the model is refined to achieve the best possible fit with the experimental data, yielding the final, precise molecular structure.

Diagram: Logic of X-ray Crystallography

Caption: The logical progression from a single crystal to a refined molecular structure.

Structural Insights and Implications

The structure of this compound is a classic example of sterically-induced distortion. The molecule itself lies on an inversion center, meaning it possesses a high degree of symmetry.[2] However, the bulky trifluoromethyl groups repel each other, causing the exocyclic C-C-C bond angles to deviate significantly from the ideal 120° of a benzene ring. Specifically, the angles between the carbons bearing the CF₃ groups are widened to ~123.5°, while the angles adjacent to the ring hydrogens are compressed to ~117.5°.[2] This intramolecular strain influences the intermolecular packing, which is governed by weak van der Waals forces and dictates the material's bulk properties, including its melting point and solubility characteristics.

References

-

Experiment 1 - Melting Points. (n.d.). Retrieved January 11, 2026, from [Link]

-

4.3: Melting Point Determination Procedure - Chemistry LibreTexts. (2020, August 20). Retrieved January 11, 2026, from [Link]

-

Melting point determination. (n.d.). Retrieved January 11, 2026, from [Link]

-

Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved January 11, 2026, from [Link]

-

experiment (1) determination of melting points. (2021, September 19). Retrieved January 11, 2026, from [Link]

-

Experimental methods for x-ray diffraction – Crystallographic Growth. (n.d.). Retrieved January 11, 2026, from [Link]

-

Benzene, 1,2,4,5-tetrakis(trifluoromethyl)- - ChemBK. (n.d.). Retrieved January 11, 2026, from [Link]

-

X-ray Diffraction Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved January 11, 2026, from [Link]

-

Lynch, V. M., Kampa, J. J., Lagow, R. J., & Davis, B. E. (1992). Structure of this compound. Acta Crystallographica Section C: Crystal Structure Communications, 48(7), 1339–1341. Retrieved January 11, 2026, from [Link]

-

Zhang, D., et al. (2017). High Pressure Single Crystal Diffraction at PX^2. Journal of Visualized Experiments. Available at: [Link]

-

Dauter, Z., & Dauter, M. (2012). X-ray diffraction experiment – the last experiment in the structure elucidation process. Acta Biochimica Polonica, 59(1), 79–83. Available at: [Link]

-

Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. matrixscientific.com [matrixscientific.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

1,2,4,5-tetrakis(trifluoromethyl)benzene CAS number 320-23-0

An In-Depth Technical Guide to 1,2,4,5-Tetrakis(trifluoromethyl)benzene (CAS 320-23-0)

Introduction: A Molecule of Extreme Electron Deficiency

This compound is a unique, crystalline organic solid distinguished by its perfluoromethylated aromatic core. With the chemical formula C₁₀H₂F₁₂, this compound consists of a central benzene ring where four hydrogen atoms have been replaced by highly electronegative trifluoromethyl (CF₃) groups. This extensive fluorination imparts significant and unusual electronic properties, rendering the aromatic ring exceptionally electron-poor. This guide provides a comprehensive overview of its synthesis, structural characteristics, predicted reactivity, and potential applications, offering field-proven insights for researchers in materials science, synthetic chemistry, and drug discovery.

PART 1: Physicochemical Properties and Structural Analysis

The physical and structural properties of this compound are foundational to understanding its behavior and potential utility. The molecule's high symmetry and the steric and electronic influence of the CF₃ groups dictate its crystalline nature and chemical inertness.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 320-23-0 | - |

| Molecular Formula | C₁₀H₂F₁₂ | [1][2] |

| Molecular Weight | 350.11 g/mol | [1][2] |

| Appearance | Colorless crystals | [1] |

| Melting Point | 73 °C | [3] |

| Boiling Point | 134.3 ± 35.0 °C (Predicted) | [3] |

| Density (calculated) | 2.03 g/cm³ | [1][2] |

| Crystal System | Orthorhombic | [1][2] |

| Space Group | Pbca | [1][2] |

Structural Insights from Crystallography

X-ray crystallographic analysis reveals significant steric strain due to the four adjacent trifluoromethyl groups.[1][2] The molecule possesses an inversion center, and the steric crowding forces distortions in the exocyclic bond angles. Specifically, the angles between the CF₃-bearing carbons and their neighbors within the ring are widened to approximately 123.5°, while the angles adjacent to the ring's hydrogen atoms are compressed to around 117.5°.[1] This steric hindrance also influences the orientation of the CF₃ groups, impacting the molecule's packing in the crystal lattice. The C-F bond lengths average 1.330 Å, which is typical for trifluoromethyl groups attached to an aromatic system.[1][2]

PART 2: Synthesis and Purification

The primary route to synthesizing this compound involves the direct fluorination of a commercially available precursor, 1,2,4,5-benzenetetracarboxylic acid (pyromellitic acid).[1][4][5] The choice of fluorinating agent is critical for achieving the exhaustive conversion of four carboxylic acid groups into trifluoromethyl groups.

Key Synthetic Protocol: SF₄ Fluorination

Sulfur tetrafluoride (SF₄) is the reagent of choice for this transformation due to its efficacy in converting carboxylic acids to trifluoromethyl groups. The reaction must be conducted under high pressure and elevated temperature to proceed to completion.

Causality Behind Experimental Choices:

-

Reagent: SF₄ is a potent deoxofluorinating agent. The mechanism involves the initial formation of an acyl fluoride, followed by further fluorination steps that replace the remaining oxygen atoms with fluorine.

-

Apparatus: A high-pressure stainless-steel cylinder is mandatory. SF₄ is a toxic gas at standard temperature and pressure, and the reaction requires heating, which significantly increases the internal pressure.

-

Stoichiometry: A stoichiometric excess of SF₄ is used to ensure all four carboxylic acid groups are fully converted, driving the reaction equilibrium towards the desired product.[1]

-

Temperature: The reaction is heated to 393 K (120 °C) to provide the necessary activation energy for the challenging conversion of the stable carboxylate functionality.[1]

Step-by-Step Experimental Methodology

-

Preparation: Place 5 g of 1,2,4,5-benzenetetracarboxylic acid into an 80 cm³ stainless-steel high-pressure cylinder.[1]

-

Evacuation: Securely fit the cylinder with a high-pressure valve and evacuate the vessel to remove air and moisture.

-

Reagent Addition: Cool the cylinder to 77 K (using liquid nitrogen) and condense a 50% stoichiometric excess of sulfur tetrafluoride (SF₄) into it.[1]

-

Reaction: Seal the cylinder and allow it to warm to room temperature behind a blast shield. Subsequently, heat the cylinder to 393 K for 12 hours.[1]

-

Workup: After heating, cool the cylinder to room temperature. Carefully vent the volatile components (excess SF₄ and byproducts like SOF₂) in a fume hood.

-

Isolation: Open the cylinder and collect the solid residue.

-

Purification: Place the crude solid into a sublimation apparatus. Obtain large, colorless, well-formed crystals of the final product by sublimation onto a cold finger at 273 K (0 °C).[1] This purification method is highly effective for this molecule due to its thermal stability and high symmetry, which facilitates a direct solid-to-gas phase transition, leaving non-volatile impurities behind.

Synthesis and Purification Workflow

Caption: Predicted reactivity profile of this compound.

PART 4: Applications and Future Outlook

While direct applications of this compound in drug development are not yet established, its unique properties position it as a valuable compound for advanced materials and as a specialized synthetic building block.

-

Materials Science: The compound's rigid structure, thermal stability, and electron-deficient core make it an attractive candidate for creating novel electronic materials. Analogous tetrasubstituted benzene derivatives, such as those with phosphine or carboxyphenyl groups, are used as linkers to construct Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). [6][7][8]By extension, this molecule could serve as a core scaffold for fluorinated polymers or liquid crystals with tailored electronic and physical properties.

-

Organofluorine Chemistry: As a synthetic intermediate, its true potential lies in the functionalization of its C-H bonds. The ability to selectively deprotonate and substitute at the 3 and 6 positions opens a pathway to novel disubstituted perfluoroalkylated aromatic compounds that are otherwise difficult to access.

-

Drug Discovery Research: In the context of drug development, the trifluoromethyl group is a well-known pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity. [9]While this specific molecule is unlikely to be a drug candidate itself, it could serve as a unique scaffold for building complex molecules where a rigid, electron-poor core is desired to orient other functional groups in a precise three-dimensional space.

PART 5: Safety and Handling

-

General Precautions: Use in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [10][11]* Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

-

Toxicological Data: The toxicological properties have not been fully investigated. [10]Treat as a substance of unknown toxicity.

-

Thermal Decomposition: Upon combustion or extreme heating, it may decompose to release hazardous substances, including hydrogen fluoride (HF).

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents.

References

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. chembk.com [chembk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1,2,4,5-Benzene-tetracarboxylic acid [webbook.nist.gov]

- 6. ossila.com [ossila.com]

- 7. Heterotrimetallic Assemblies with 1,2,4,5-Tetrakis(diphenylphosphino)benzene Bridges: Constructs for Controlling the Separation and Spatial Orientation of Redox-Active Metallodithiolene Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure of Zr(iv)- and Ce(iv)-based CAU-24 with 1,2,4,5-tetrakis(4-carboxyphenyl)benzene - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Crystal Structure of 1,2,4,5-Tetrakis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the solid-state structure of 1,2,4,5-tetrakis(trifluoromethyl)benzene (C₁₀H₂F₁₂). As a highly fluorinated aromatic compound, its crystal architecture is dictated by a complex interplay of steric pressures and non-covalent interactions unique to organofluorine chemistry. This document details the definitive crystal structure as determined by single-crystal X-ray diffraction, presenting key crystallographic parameters, molecular geometry, and the specific intermolecular forces that govern its crystal packing. The experimental protocol for structure determination is outlined, providing a self-validating framework for crystallographic analysis. The implications of this unique structure, particularly the steric crowding induced by adjacent trifluoromethyl groups and the resulting molecular packing, are discussed in the context of materials science and rational drug design, where such fluorinated motifs are of increasing importance.

Introduction

This compound is a persubstituted aromatic molecule where the benzene core is heavily decorated with strongly electron-withdrawing trifluoromethyl (CF₃) groups. These substituents impart significant and unique physicochemical properties, including high thermal stability, distinct electronic characteristics, and a propensity for engaging in non-canonical intermolecular interactions. Understanding the precise three-dimensional arrangement of this molecule in the solid state is paramount for predicting its behavior in advanced materials and for its application as a structural scaffold in medicinal chemistry. The steric repulsion between adjacent CF₃ groups forces significant distortions from idealized geometries, which in turn dictates the crystal packing and the macroscopic properties of the material. This guide synthesizes the foundational crystallographic data to provide an expert-level understanding of its structure.

Molecular Architecture and Steric Effects

The molecular structure of this compound is fundamentally shaped by the steric strain imposed by the four bulky CF₃ groups. The seminal crystallographic study by Lynch et al. (1992) revealed that the molecule possesses a center of inversion in the crystal lattice.[1][2]

A critical consequence of this substitution pattern is the significant distortion of the exocyclic bond angles of the benzene ring.[1][2]

-

The angles between the CF₃-bearing carbons and the adjacent ring carbon (e.g., C4–C1–C2) are widened to approximately 123.5°.[1][2]

-

Conversely, the angles pointing towards the ring hydrogens (e.g., C5–C2–C3) are compressed to around 117.5°.[1][2]

This angular distortion is a direct result of the molecule adopting a conformation that minimizes the severe steric repulsion between the vicinal CF₃ groups. The C-F bond lengths, with an average of 1.330 Å, are within the normal range for trifluoromethyl groups.[1][2]

Crystallographic Analysis: Experimental Protocol

The definitive structure of this compound was elucidated using single-crystal X-ray diffraction (SC-XRD), the gold standard for determining atomic arrangements in crystalline solids. The following protocol represents a robust, self-validating workflow for such an analysis.

Crystal Growth Methodology

High-quality single crystals are a prerequisite for successful SC-XRD analysis. For this compound, crystals are effectively grown via sublimation.[1]

Step-by-Step Protocol:

-

Synthesis: The compound is synthesized by treating benzene-1,2,4,5-tetracarboxylic acid with sulfur tetrafluoride (SF₄) in a high-pressure stainless-steel cylinder.[1]

-

Purification: The crude solid residue is transferred to a sublimation apparatus.

-

Sublimation: Sublimation is performed under vacuum. Large, well-formed, colorless crystals are collected on a cold finger maintained at 273 K (0 °C).[1] This slow, controlled phase transition allows for the growth of crystals with high lattice integrity.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

The process of collecting diffraction data involves irradiating a single crystal with monochromatic X-rays and measuring the resulting diffraction pattern.

Step-by-Step Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Cryo-cooling: The crystal is cooled to a low temperature (e.g., 173 K) using a cryostream.[1] This is a critical step that minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.

-

Data Collection: The crystal is exposed to monochromatic X-rays (typically Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The raw intensity data are processed. This involves integrating the intensity of each reflection and applying corrections for factors like Lorentz and polarization effects.

Structure Solution and Refinement

This phase converts the processed diffraction data into a final, validated 3D model of the crystal structure.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group. For this compound, it is Orthorhombic, Pbca.[1][2]

-

Structure Solution: The "phase problem" is solved using direct methods to generate an initial electron density map and an approximate atomic model.

-

Refinement: The atomic model (positions and thermal displacement parameters) is refined against the experimental data using full-matrix least-squares methods. This iterative process minimizes the difference between the observed structure factors (|Fₒ|) and the calculated structure factors (|Fₒ|).

-

Validation: The quality of the final model is assessed using crystallographic R-factors. A low R-factor (R1) indicates a good agreement between the model and the data. For this structure, the final R-factor was 0.0513, indicating a high-quality solution.[1]

Results: The Solid-State Structure

The crystallographic analysis provides a precise description of the unit cell and the arrangement of molecules within it.

Crystallographic Data Summary

The key parameters defining the crystal structure of this compound at 173 K are summarized below.[1][2]

| Parameter | Value |

| Chemical Formula | C₁₀H₂F₁₂ |

| Formula Weight | 350.11 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 9.203(3) Å |

| b | 9.811(3) Å |

| c | 12.705(6) Å |

| α, β, γ | 90° |

| Volume (V) | 1147.0(7) ų |

| Z (Molecules/unit cell) | 4 |

| Calculated Density (Dₓ) | 2.03 g/cm³ |

| Temperature | 173 K |

| R-factor (R1) | 0.0513 |

Intermolecular Interactions and Crystal Packing

Due to the absence of classic hydrogen bond donors, the crystal packing is governed by a combination of weaker van der Waals forces and specific fluorine-involved interactions. The high density of fluorine atoms creates a landscape of electrostatic potential that dictates molecular arrangement.

-

F···F Interactions: Close contacts between fluorine atoms on adjacent molecules are a dominant feature. These interactions, while often considered repulsive, can be weakly attractive at certain distances and orientations and play a significant role in the packing of perfluorinated compounds.

-

C-H···F Interactions: Weak hydrogen bonds between the aromatic C-H groups and fluorine atoms of neighboring CF₃ groups contribute to the cohesion of the crystal lattice.

-

π-π Stacking: The electron-deficient nature of the perfluoro-substituted benzene ring alters its π-stacking behavior. Interactions are not typical of electron-rich aromatic systems and are likely driven by quadrupole-quadrupole interactions and dispersion forces.

The molecules pack in a herringbone-like fashion, an efficient arrangement that maximizes van der Waals contacts while accommodating the steric bulk of the CF₃ groups.

Implications for Materials and Drug Development

The detailed crystal structure provides critical insights for both materials scientists and drug development professionals.

-

For Materials Science: The high density and thermal stability suggested by the crystal packing make such perfluorinated aromatics attractive building blocks for robust electronic materials, liquid crystals, and high-performance polymers.[3][4] The defined intermolecular interactions can be exploited for crystal engineering, creating materials with tailored optical or electronic properties.

-

For Drug Development: Fluorine and CF₃ groups are now ubiquitous in pharmaceuticals, used to enhance metabolic stability, binding affinity, and membrane permeability. The steric and electronic profile of the this compound scaffold can be used to design rigid molecular frameworks. Understanding its crystal packing provides a model for predicting how highly fluorinated drug candidates might crystallize—a critical factor for formulation, stability, and intellectual property. The prevalence of F···F and C-H···F interactions in this structure highlights their importance in the binding of fluorinated ligands to protein targets.

Conclusion

The crystal structure of this compound, as determined by single-crystal X-ray diffraction, reveals a molecule under significant steric strain, resulting in notable distortions of the aromatic core. Its solid-state architecture is a delicate balance of steric accommodation and a network of weak F···F and C-H···F intermolecular interactions. This detailed structural knowledge serves as a foundational reference for the rational design of advanced functional materials and provides a valuable model for understanding the solid-state behavior of highly fluorinated molecules in pharmaceutical development.

References

-

Lynch, V. M., Kampa, J. J., Lagow, R. J., & Davis, B. E. (1992). Structure of this compound. Acta Crystallographica Section C: Crystal Structure Communications, 48(7), 1339-1341. [Link]

-

IUCr Journals. (1992). Structure of this compound. [Link]

-

Zhang, Z., et al. (2020). Host-Enhanced Phenyl-Perfluorophenyl Polar−π Interactions. Journal of the American Chemical Society. [Link]

-

Dhara, M. G., & Banerjee, S. (2010). Fluorinated high-performance polymers: poly (arylene ether) s and aromatic polyimides containing trifluoromethyl groups. Progress in Polymer Science, 35(8), 1022-1077. [Link]

-

ChemBK. Benzene, 1,2,4,5-tetrakis(trifluoromethyl)-. [Link]

Sources

1,2,4,5-tetrakis(trifluoromethyl)benzene molecular weight and formula

An In-Depth Technical Guide to 1,2,4,5-Tetrakis(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive overview of this compound, a unique polyfluorinated aromatic compound. The document details its fundamental molecular and physical properties, established synthetic protocols, and structural characteristics derived from crystallographic analysis. By examining its distinct electronic and steric features, we explore potential applications in advanced materials science and medicinal chemistry, drawing parallels with structurally related compounds. This guide is intended for researchers and professionals in chemistry and drug development who require a detailed understanding of this highly fluorinated building block.

Molecular Identity and Physicochemical Properties

This compound, identified by the CAS Number 320-23-0, is a symmetrically substituted aromatic compound. Its structure is characterized by a central benzene ring with four trifluoromethyl (-CF₃) groups, which impart significant and distinct properties.

The molecular formula of this compound is C₁₀H₂F₁₂[1][2], and it has a molecular weight of approximately 350.11 g/mol [1][3][4]. The high fluorine content dramatically influences its physical and chemical nature, rendering it a crystalline solid at room temperature with a melting point in the range of 72-74 °C[1][2].

Structural Representation

Caption: 2D structure of this compound.

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below. Note that some variation exists in reported values due to different measurement conditions and prediction models.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂F₁₂ | [1][2] |

| Molecular Weight | 350.11 g/mol | [1][3][4] |

| CAS Number | 320-23-0 | [1][2] |

| Melting Point | 72-74 °C | [1][2] |

| Boiling Point | 154-155 °C | |

| Density | 1.607 g/cm³ (at 25 °C) | |

| Appearance | Colorless crystals | [4] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a robust process that leverages a powerful fluorinating agent to convert carboxylic acid functionalities directly into trifluoromethyl groups.

Core Directive: The Fluorination of Pyromellitic Acid

The established method for synthesizing the title compound involves the reaction of benzene-1,2,4,5-tetracarboxylic acid (pyromellitic acid) with sulfur tetrafluoride (SF₄)[4].

Causality Behind Experimental Choice: The conversion of a carboxylic acid (-COOH) to a trifluoromethyl (-CF₃) group is a challenging transformation that requires a potent and selective fluorinating agent. Sulfur tetrafluoride is the reagent of choice for this purpose. The mechanism involves the initial formation of an acyl fluoride, followed by successive fluoride-for-oxygen exchange reactions under elevated temperature and pressure. The stability of the C-F bond and the gaseous nature of the byproducts (SOF₂ and HF) drive the reaction to completion.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Adapted from Lynch et al. (1992)[4]

-

Reactor Preparation: Place 5 g of benzene-1,2,4,5-tetracarboxylic acid into an 80 cm³ stainless-steel high-pressure cylinder.

-

Sealing and Evacuation: Fit the cylinder with a high-pressure valve and evacuate the internal atmosphere to remove air and moisture.

-

Reagent Addition: Cool the cylinder to 77 K (-196 °C) using a liquid nitrogen bath. Condense a 50% stoichiometric excess of sulfur tetrafluoride (SF₄) into the cylinder.

-

Reaction: Seal the cylinder and allow it to warm to room temperature behind a protective blast shield. Transfer the reactor to an oven and heat to 393 K (120 °C) for 12 hours.

-

Work-up: After the reaction period, allow the cylinder to cool completely to room temperature. Carefully vent the volatile byproducts (excess SF₄, HF, SOF₂) in a fume hood and remove them in vacuo.

-

Purification: Transfer the resulting solid residue to a sublimation apparatus. Purify the product by sublimation to yield large, well-formed colorless crystals of this compound.

Structural Analysis and Molecular Characteristics

X-ray crystallographic studies have revealed that the molecule of this compound lies around a center of inversion[3][4]. A key structural feature is the significant steric crowding caused by the four bulky trifluoromethyl groups.

Expert Insight: This steric hindrance forces notable distortions in the exocyclic bond angles of the benzene ring. The angles between adjacent trifluoromethyl-substituted carbons are widened to approximately 123.5°, while the angles adjacent to the hydrogen-substituted carbons are compressed to around 117.5°[3][4]. This deviation from the ideal 120° sp² bond angle highlights the powerful steric influence of the -CF₃ groups, which is a critical consideration for predicting its reactivity and its utility as a building block in larger molecular architectures. The C-F bond lengths are within the normal range, averaging 1.330 Å[3][4].

Potential Applications and Research Directions

While specific, large-scale industrial applications for this compound are not widely documented, its unique properties make it a compound of significant interest for advanced research.

-

Materials Science and MOF/COF Synthesis: The rigid, symmetric, and electron-deficient aromatic core makes it an intriguing candidate as a linker or building block for creating porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Analogous tetrasubstituted benzene linkers, such as 1,2,4,5-tetrakis(4-carboxyphenyl)benzene, are used to synthesize MOFs for gas storage and separation[5]. The strong electron-withdrawing nature of the four -CF₃ groups could be exploited to create frameworks with unique electronic properties or affinities for specific guest molecules.

-

Drug Development and Agrochemicals: The trifluoromethyl group is a well-established bioisostere for other chemical groups and is frequently incorporated into pharmaceutical and agrochemical compounds to enhance properties like metabolic stability, membrane permeability, and binding affinity[6]. While this specific molecule is not an active ingredient, it could serve as a scaffold or precursor for synthesizing complex molecules where a highly electron-deficient and lipophilic core is desired.

-

Organometallic Chemistry: The presence of two available C-H bonds on the electron-poor ring allows for functionalization via electrophilic substitution or deprotonation to form organometallic intermediates, opening pathways to a variety of novel fluorinated compounds[7].

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory setting.

-

Hazards: It is classified as a flammable liquid and vapor and is known to cause skin and serious eye irritation.

-

Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ground/bond container and receiving equipment to prevent static discharge.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

References

-

Benzene, 1,2,4,5-tetrakis(trifluoromethyl)-. ChemBK. [Link]

-

Lynch, V. M., Kampa, J. J., Lagow, R. J., & Davis, B. E. (1992). Structure of this compound. Acta Crystallographica Section C: Crystal Structure Communications, 48(7), 1339-1341. [Link]

-

Benzene, 1,3-bis(trifluoromethyl)-. NIST WebBook. [Link]

-

Lynch, V. M., Kampa, J. J., Lagow, R. J., & Davis, B. E. (1992). Structure of this compound. scripts.iucr.org. [Link]

- Coe, P. L., & Sellers, S. F. (1966). Preparation of 1,2,4,5-tetrafluorobenzene.

-

1,3-Bis(trifluoromethyl)benzene. Wikipedia. [Link]

-

1,2,4,5-Tetrafluorobenzene. PubChem. [Link]

-

Hanna, T. A., et al. (2022). Heterotrimetallic Assemblies with 1,2,4,5-Tetrakis(diphenylphosphino)benzene Bridges. PubMed Central. [Link]

-

1,2,4,5-Tetrakis(bromomethyl)benzene. ResearchGate. [Link]

-

Lammert, M., et al. (2016). Synthesis and structure of Zr(iv)- and Ce(iv)-based CAU-24 with 1,2,4,5-tetrakis(4-carboxyphenyl)benzene. Dalton Transactions, 45(47), 18822-18826. [Link]

-

Fujikawa, K., & Fujioka, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 131-139. [Link]

- Synthetic method of 1,2,4-trifluorobenzene.

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. Benzene, 1,2,4,5-tetrakis(trifluoromethyl)- [chembk.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Synthesis and structure of Zr(iv)- and Ce(iv)-based CAU-24 with 1,2,4,5-tetrakis(4-carboxyphenyl)benzene - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US3642916A - Preparation of 1 2 4 5-tetrafluorobenzene - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 1,2,4,5-Tetrakis(trifluoromethyl)benzene

This guide provides a comprehensive analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 1,2,4,5-tetrakis(trifluoromethyl)benzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for acquiring and interpreting these spectra. We will explore the unique structural features of this molecule and how they manifest in its NMR data, offering insights grounded in established principles of spectroscopy.

Introduction: The Unique Challenge of Poly-fluorinated Aromatics

This compound presents a fascinating case study in NMR spectroscopy. The high degree of fluorination and the symmetry of the molecule lead to complex spectral features that require a nuanced understanding of spin-spin coupling mechanisms. The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and a wide chemical shift range that minimizes signal overlap.[1][2][3] However, the presence of multiple trifluoromethyl (CF₃) groups introduces intricate long-range couplings, both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹H-¹⁹F), which are critical for accurate spectral assignment. This guide will systematically dissect these interactions to provide a clear and authoritative interpretation of the NMR data.

Molecular Structure and Symmetry Considerations

Understanding the molecular structure is paramount to predicting and interpreting the NMR spectra. This compound possesses a C₂h point group symmetry. This has direct implications for the chemical equivalence of the nuclei.

-

Protons (¹H): The two protons on the aromatic ring (at positions 3 and 6) are chemically and magnetically equivalent.

-

Fluorines (¹⁹F): The four trifluoromethyl groups are chemically equivalent due to the molecule's symmetry. Within each CF₃ group, the three fluorine atoms are also equivalent.

This equivalence dictates that we should expect a single resonance for the aromatic protons in the ¹H NMR spectrum and a single resonance for the trifluoromethyl groups in the ¹⁹F NMR spectrum. The complexity arises from the spin-spin coupling between these non-equivalent nuclei.

Caption: Molecular structure of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is characterized by a single signal for the two equivalent aromatic protons. The multiplicity of this signal is determined by its coupling to the nearby fluorine nuclei.

Expected Chemical Shift (δ): The protons are on a highly electron-deficient aromatic ring due to the strong electron-withdrawing nature of the four CF₃ groups. This deshielding effect will shift the proton resonance significantly downfield, likely in the range of δ 7.5 - 8.5 ppm .

Spin-Spin Coupling: The aromatic protons (H3 and H6) will couple with the fluorine atoms of the adjacent trifluoromethyl groups. The key interactions to consider are:

-

⁴J(H,F) coupling: Coupling between a proton and the three fluorine atoms of the CF₃ group at the ortho position (e.g., H3 coupling to the CF₃ at C2 and C4).

-

⁵J(H,F) coupling: Coupling between a proton and the three fluorine atoms of the CF₃ group at the meta position (e.g., H3 coupling to the CF₃ at C5).

Due to the symmetry, the coupling of H3 to the CF₃ groups at C2 and C4 will be identical. Similarly, the coupling of H6 to the CF₃ groups at C1 and C5 will be identical. The overall signal will therefore appear as a complex multiplet. Given that each proton is coupled to six equivalent ortho-fluorines (from two CF₃ groups) and three equivalent meta-fluorines (from one CF₃ group), the signal will likely be a septet of quartets or a more complex, unresolved multiplet if the coupling constants are similar. Long-range H-F couplings over four or more bonds are common and can be in the range of 0.5 to 3.0 Hz in aromatic systems.[4][5]

¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum provides complementary and often more detailed information for fluorinated compounds.[6] For this compound, a single resonance is expected for the twelve equivalent fluorine atoms of the four CF₃ groups.

Expected Chemical Shift (δ): The chemical shift of trifluoromethyl groups on an aromatic ring typically falls in the range of δ -60 to -65 ppm relative to CFCl₃.[7][8] The precise shift is influenced by the electronic environment and the solvent.[9][10]

Spin-Spin Coupling: The fluorine nuclei will couple with the aromatic protons and with each other through long-range interactions.

-

⁴J(F,H) coupling: Each CF₃ group will couple to the two ortho protons. This will split the ¹⁹F signal into a triplet.

-

⁵J(F,F) coupling: There will be coupling between adjacent (ortho) CF₃ groups. For example, the CF₃ group at C1 will couple with the CF₃ group at C2. This will split the triplet further into a quartet.

-

⁶J(F,F) coupling: There will also be a weaker coupling between the CF₃ groups across the ring (para position), for instance, between the CF₃ at C1 and C4. This may lead to further fine splitting.

Considering these couplings, the ¹⁹F signal is anticipated to be a triplet of quartets , or a more complex pattern if the different F-F couplings are resolved. Long-range ¹⁹F-¹⁹F coupling constants are generally larger than ¹H-¹H couplings and are commonly observed.[2]

Caption: Primary spin-spin coupling interactions in the molecule.

Summary of Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ) | Predicted Multiplicity | Coupling Interactions |

| ¹H | 7.5 - 8.5 ppm | Multiplet (e.g., septet of quartets) | ⁴J(H,F), ⁵J(H,F) |

| ¹⁹F | -60 to -65 ppm | Triplet of quartets | ⁴J(F,H), ⁵J(F,F), ⁶J(F,F) |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹⁹F NMR spectra of this compound, the following experimental protocol is recommended.

1. Sample Preparation:

- Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[10]

- Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

- For ¹⁹F NMR, an external reference standard such as CFCl₃ or a secondary standard like trifluorotoluene may be used if the spectrometer is not equipped for internal referencing.[7]

2. Spectrometer Setup and Parameters:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution.[1]

- Probe: A broadband or a dedicated ¹⁹F probe should be used.

- Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

- ¹H NMR Parameters:

- Spectral Width: 12-15 ppm, centered around 6-7 ppm.

- Pulse Width: Calibrated 90° pulse.

- Acquisition Time: 2-4 seconds.

- Relaxation Delay (D1): 1-5 seconds.

- Number of Scans: 8-16, depending on the sample concentration.

- ¹⁹F NMR Parameters:

- Spectral Width: A wide spectral width (e.g., 200-250 ppm) should be used initially to locate the signal, centered around -60 ppm.[11]

- Decoupling: For initial signal identification, a proton-decoupled ¹⁹F spectrum can be acquired to simplify the spectrum to a singlet. For detailed analysis, a coupled spectrum is necessary.

- Pulse Width: Calibrated 90° pulse.

- Acquisition Time: 1-2 seconds.

- Relaxation Delay (D1): 1-5 seconds.

- Number of Scans: 16-64.

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase the spectrum carefully to obtain pure absorption lineshapes.

- Apply a baseline correction.

- Reference the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). Reference the ¹⁹F spectrum to the external or internal standard.

- Integrate the signals to confirm the proton and fluorine ratios.

A [label="Sample Preparation"];

B [label="Spectrometer Setup"];

C [label="Data Acquisition (¹H & ¹⁹F)"];

D [label="Data Processing"];

E [label="Spectral Analysis"];

A -> B -> C -> D -> E;

}

Caption: General workflow for NMR analysis.

Conclusion

The ¹H and ¹⁹F NMR spectra of this compound are rich in information that, when correctly interpreted, can confirm the structure and purity of the compound. The high degree of symmetry simplifies the number of signals but gives rise to complex splitting patterns due to extensive long-range H-F and F-F couplings. By employing a systematic approach to spectral acquisition and analysis, as outlined in this guide, researchers can confidently characterize this and other highly fluorinated aromatic compounds. The principles discussed here are broadly applicable in the field of fluorine chemistry and are essential for professionals involved in the design and synthesis of novel fluorinated molecules for pharmaceutical and materials science applications.

References

-

Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC - NIH. (2017). Retrieved from [Link]

-

Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of - Canadian Science Publishing. (n.d.). Retrieved from [Link]

-

Electronic Supplementary Material (ESI) for ChemComm. This journal is © The Royal Society of Chemistry 2015. (2015). Retrieved from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]

-

F19 detection - NMR Facility, UCSB Chem and Biochem. (n.d.). Retrieved from [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC - NIH. (2018). Retrieved from [Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed. (2018). Retrieved from [Link]

-

19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans - PubMed Central. (2017). Retrieved from [Link]

-

Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening | ACS Omega. (2022). Retrieved from [Link]

-

2 - Supporting Information. (n.d.). Retrieved from [Link]

-

Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - NIH. (2006). Retrieved from [Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - ResearchGate. (2018). Retrieved from [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds | The Journal of Organic Chemistry - ACS Publications. (2018). Retrieved from [Link]

-

New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - RSC Publishing. (2022). Retrieved from [Link]

-

An Overview of Fluorine NMR - ResearchGate. (n.d.). Retrieved from [Link]

-

19 F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. (2022). Retrieved from [Link]

-

FLUORINE COUPLING CONSTANTS. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling - Organic Chemistry Data. (n.d.). Retrieved from [Link]

-

Proton and fluorine NMR spectra of fluorobenzene. (n.d.). Retrieved from [Link]

-

How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp - Reddit. (2022). Retrieved from [Link]

-

Video: ¹H NMR: Long-Range Coupling - JoVE. (2024). Retrieved from [Link]

-

I) Synthesis and experimental data - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

Sources

- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Video: ¹H NMR: Long-Range Coupling [jove.com]

- 6. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. F19 detection [nmr.chem.ucsb.edu]

computational modeling of 1,2,4,5-tetrakis(trifluoromethyl)benzene electron density

An In-depth Technical Guide to the Computational Modeling of 1,2,4,5-Tetrakis(trifluoromethyl)benzene Electron Density

Abstract

This technical guide provides a comprehensive framework for the computational modeling of the electron density of this compound (C₁₀H₂F₁₂). This molecule, characterized by a benzene core heavily substituted with strongly electron-withdrawing trifluoromethyl groups, presents a unique electronic structure of significant interest to researchers in materials science and drug development. Understanding its electron density distribution, electrostatic potential, and molecular quadrupole moment is critical for predicting its intermolecular interactions, reactivity, and suitability for various applications. This guide moves beyond a simple recitation of methods to explain the underlying causality for specific computational choices, ensuring a robust and validated approach to modeling this complex organofluorine compound.

Introduction: The Scientific Imperative

The strategic placement of multiple trifluoromethyl (-CF₃) groups onto an aromatic ring drastically alters its electronic properties. In this compound, the immense inductive (-I) effect of the twelve fluorine atoms pulls electron density away from the benzene core. This creates a highly electron-deficient (π-acidic) aromatic ring, a feature that can be exploited to engineer novel non-covalent interactions, such as anion-π interactions, which are crucial in catalyst design and molecular recognition.

For drug development professionals, fluorination is a common strategy to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. A precise model of the electron density and the resulting molecular electrostatic potential (MESP) is therefore invaluable for rational drug design, allowing for the prediction of how such a molecule will interact with biological targets like proteins and nucleic acids. This guide provides the theoretical and practical foundation for generating these critical predictive models.

Theoretical Foundations & Method Selection

The accuracy of any computational model is contingent upon the selection of an appropriate theoretical method and basis set. For a molecule like this compound, the presence of highly electronegative fluorine atoms and a conjugated π-system requires careful consideration.

Choosing the Right Computational Engine: DFT, HF, and MP2

-

Hartree-Fock (HF) Theory : As a foundational ab initio method, HF provides a baseline approximation by treating electron-electron repulsion in an average way. However, it systematically neglects electron correlation—the way electrons instantaneously avoid each other.[1] For quantitative predictions of interaction energies and subtle electronic effects, HF is often insufficient, but it serves as an excellent, computationally inexpensive starting point for more advanced methods.[2]

-

Møller-Plesset Perturbation Theory (MP2) : MP2 is one of the simplest and most cost-effective methods to incorporate electron correlation after an initial HF calculation.[1][3] It generally provides good descriptions of conformational energies and intermolecular interactions, making it a significant step up in accuracy from HF.[2] However, its computational cost scales more steeply with system size than DFT.

-

Density Functional Theory (DFT) : DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. Instead of calculating the complex many-electron wavefunction, DFT determines the energy from the electron density itself. The accuracy of a DFT calculation is governed by the choice of the exchange-correlation (XC) functional.

-

Hybrid Functionals (e.g., B3LYP) : These functionals, like the widely used B3LYP, incorporate a portion of the exact exchange from HF theory, often yielding reliable geometries and vibrational frequencies for a broad range of organic molecules.[4][5]

-

Range-Separated Functionals (e.g., CAM-B3LYP, ωB97X-D) : For systems where long-range interactions or charge transfer are important, range-separated functionals often provide improved performance over standard hybrid functionals.[5]

-

Causality for Selection: For this compound, DFT with a hybrid functional like B3LYP or a range-separated functional like ωB97X-D is the recommended starting point. This choice is justified by the need to accurately capture both the covalent bonding framework and the significant polarization of electron density induced by the fluorine atoms, without incurring the higher computational cost of methods like MP2, especially for larger systems.

The Language of Electrons: Selecting an Appropriate Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is as critical as the choice of the theoretical method.

-

Pople-style Basis Sets (e.g., 6-31G(d,p), 6-311+G(d,p)) : These are widely used and offer a hierarchical path to improving accuracy. The notation indicates:

-

6-311G: A triple-zeta valence basis set, providing more flexibility for valence electrons compared to a double-zeta set like 6-31G.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These are essential for describing the non-spherical nature of electron density in chemical bonds and are non-negotiable for accurate modeling of fluorinated compounds.[6]

-

+: Adds diffuse functions . These functions are crucial for accurately describing the electron density in the outer regions of a molecule, which is vital for anions, excited states, and predicting non-covalent interactions.[5][6]

-

-

Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, cc-pVTZ, aug-cc-pVTZ) : These sets are designed to systematically converge towards the complete basis set limit. The "aug-" prefix indicates augmentation with diffuse functions.[7] They are generally considered more robust but are also more computationally demanding than Pople-style sets of a similar size.

Causality for Selection: For modeling the electron density of this compound, a basis set of at least triple-zeta quality with both polarization and diffuse functions is strongly recommended. A suitable choice is 6-311+G(d,p) or cc-pVTZ .[7] The polarization functions are required to correctly model the geometry and bonding involving the highly electronegative fluorine atoms, while the diffuse functions are necessary to accurately represent the electron density far from the nuclei, which defines the molecular surface and its electrostatic potential.

Experimental Protocol: A Validated Computational Workflow

This section details a step-by-step methodology for calculating and analyzing the electron density of this compound. The protocol is designed to be self-validating by incorporating a frequency calculation to confirm the nature of the optimized geometry.

Workflow Overview

The computational workflow is a multi-stage process designed to ensure the final electron density is calculated from a physically meaningful and stable molecular geometry.

Caption: Computational workflow for electron density modeling.

Step-by-Step Methodology

Step 1: Initial Structure Generation

-

Construct the 3D coordinates for this compound using molecular building software (e.g., Avogadro, GaussView, ChemDraw). Ensure a reasonable starting geometry.

Step 2: Geometry Optimization

-

Objective : To find the lowest energy conformation of the molecule.

-

Method : Perform a geometry optimization using a reliable level of theory. A cost-effective yet robust choice is the B3LYP functional with the 6-311G(d,p) basis set.[4][8]

-

Rationale : An accurate electron density can only be derived from an accurate molecular geometry. This step minimizes the forces on all atoms, finding a stationary point on the potential energy surface.

Step 3: Vibrational Frequency Calculation (Validation)

-

Objective : To confirm that the optimized geometry corresponds to a true energy minimum.

-

Method : Perform a frequency calculation at the same level of theory used for the optimization (B3LYP/6-311G(d,p)).

-

Rationale : This is a critical self-validation step. A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the geometry is not a stable structure and must be re-optimized.[9]

Step 4: Single-Point Calculation and Property Analysis

-

Objective : To calculate the final, high-accuracy electron density and related electronic properties.

-

Method : Using the validated geometry from Step 3, perform a single-point energy calculation with a more extensive basis set that includes diffuse functions, such as 6-311+G(d,p) .[7] Request the generation of properties like the molecular electrostatic potential (MESP), molecular orbitals, and multipole moments.

-

Rationale : This step leverages the accurate geometry found with a computationally cheaper basis set to calculate the electronic properties with a more robust (and expensive) basis set. This "basis set superposition" is a common and efficient practice.

Summary of Computational Parameters

| Parameter | Stage | Recommended Level of Theory | Purpose |

| Geometry Optimization | 1 | DFT: B3LYP/6-311G(d,p) | Find the lowest energy molecular structure. |

| Frequency Calculation | 2 | DFT: B3LYP/6-311G(d,p) | Validate the optimized structure as a true minimum. |

| Property Calculation | 3 | DFT: B3LYP/6-311+G(d,p) | Calculate high-accuracy electron density and derived properties. |

Data Analysis and Interpretation

The output of the computational workflow provides a wealth of data. The key is to visualize and interpret it in a chemically meaningful way.

Molecular Electrostatic Potential (MESP)

The MESP is a 3D map of the electrostatic potential projected onto the molecule's electron density surface. It is an invaluable tool for predicting non-covalent interactions.

-

Interpretation :

-

Red Regions : Indicate negative electrostatic potential, arising from lone pairs or π-electron density. These are regions that are attractive to electrophiles.

-

Blue Regions : Indicate positive electrostatic potential, typically found around hydrogen atoms bonded to electronegative atoms or, in this case, the electron-deficient regions. These areas are attractive to nucleophiles.

-

-

Expected Results for C₁₀H₂F₁₂ : The MESP of this compound is expected to be profoundly different from that of benzene. The center of the aromatic ring, which is electron-rich (red) in benzene, will be strongly electron-deficient (blue) in this molecule.[10] This π-hole is the hallmark of highly fluorinated aromatics and is the source of their ability to engage in anion-π interactions. The most negative potential will be localized around the fluorine atoms.

The Molecular Quadrupole Moment

For non-polar molecules, the quadrupole moment is the leading term describing the charge distribution. It is a measure of the deviation of the charge distribution from spherical symmetry.

-

Benzene vs. Hexafluorobenzene : Benzene has a negative quadrupole moment, meaning it has a region of negative charge (the π-cloud) surrounded by a region of positive charge (the hydrogen atoms).[11] Hexafluorobenzene has the opposite: a positive quadrupole moment, indicating an electron-deficient center surrounded by the electronegative fluorine atoms.[11][12]

-

Prediction for C₁₀H₂F₁₂ : this compound is expected to possess a large, positive quadrupole moment, similar to hexafluorobenzene. This quantitative measure confirms the qualitative picture provided by the MESP and is a key descriptor of its potential for unique intermolecular interactions.

Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's electronic transitions and reactivity.

-

HOMO : Represents the ability to donate an electron.

-

LUMO : Represents the ability to accept an electron.

-

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is related to the molecule's chemical stability and the energy required for electronic excitation.[8] For this molecule, the strong electron-withdrawing groups are expected to significantly lower the energies of both the HOMO and LUMO compared to benzene.

Conclusion

The computational protocol outlined in this guide provides a robust, validated, and theoretically sound method for modeling the electron density of this compound. By carefully selecting DFT functionals and appropriate basis sets (e.g., 6-311+G(d,p)), researchers can generate accurate models of the molecular electrostatic potential and quadrupole moment. These models are not merely academic; they are predictive tools that enable scientists and drug developers to understand and engineer the behavior of this and other highly fluorinated molecules, accelerating innovation in materials science and medicine.

References

- Revisiting the basis of the excited states for solvated fluorinated benzenes and pentafluorophenylalanine. (n.d.).

- Benzene and its fluorinated derivatives and calculated RCS values (in nA·T - ResearchGate. (n.d.).

- Structures of some fluorinated benzenes determined by ab initio computation. (n.d.).

- Dunning, T. H. (1989). Gaussian basis sets for use in correlated molecular calculations. I. The atoms boron through neon and hydrogen. The Journal of Chemical Physics, 90(2), 1007-1023.

- What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms? (2016).

- Scheme 1. Benzene and its fluorinated derivatives. (n.d.).

-

Basis Sets. (2021). Gaussian.com. [Link]

- Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra. (2022).

-

Fluorine Basis Sets. (n.d.). crystal.unito.it. [Link]

-

Calculation of Fluorine and Nitrogen NMR Properties. (2021). La Trobe University. [Link]

-

Selecting a Model. (n.d.). Wavefunction, Inc. [Link]

- Molecular structure and conformation of 1,3,5-tris(trifluoromethyl)-benzene as studied by gas-phase electron diffraction and quantum chemical calculations. (n.d.).

- 1,2,4,5-Tetrakis(tetramethylguanidino)benzene: Synthesis and Properties of a New Molecular Electron Donor. (2008).

-

Post-Hartree Fock Methods: MPn and Configuration Interaction. (n.d.). EPFL. [Link]

-

Quadrupole moments of benzene, hexafluorobenzene and other non-dipolar aromatic molecules. (1981). Journal of the Chemical Society, Faraday Transactions 2. [Link]

- Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies. (2023). PubMed Central.

- Schematic representations of quadrupole moments of benzene and hexafluorobenzene. (n.d.).

-

Hartree-Fock Theory: Tutorial and Assignments. (n.d.). UC Santa Barbara. [Link]

- Molecular electrostatic potential maps generated using density at the M06-2X/6 - ResearchGate. (n.d.).

Sources

- 1. epfl.ch [epfl.ch]

- 2. downloads.wavefun.com [downloads.wavefun.com]

- 3. A Machine Learning Approach for MP2 Correlation Energies and Its Application to Organic Compounds [zora.uzh.ch]

- 4. researchgate.net [researchgate.net]

- 5. Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gaussian.com [gaussian.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hartree-Fock Theory: Tutorial and Assignments [people.chem.ucsb.edu]

- 10. researchgate.net [researchgate.net]

- 11. Quadrupole moments of benzene, hexafluorobenzene and other non-dipolar aromatic molecules - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

spectroscopic data for 1,2,4,5-tetrakis(trifluoromethyl)benzene

An In-depth Technical Guide to the Spectroscopic Characterization of 1,2,4,5-Tetrakis(trifluoromethyl)benzene

Introduction

This compound (CAS No: 320-23-0, Molecular Formula: C₁₀H₂F₁₂) is a highly fluorinated aromatic compound of significant interest in materials science, organic electronics, and as a building block in synthetic chemistry.[1] Its dense arrangement of electron-withdrawing trifluoromethyl groups on a central benzene core imparts unique electronic properties and high thermal stability. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and the characterization of derivative materials.

This guide provides a comprehensive framework for the spectroscopic analysis of this compound. Given the limited availability of published, peer-reviewed spectra for this specific molecule, this document adopts an expert-driven, predictive approach. By leveraging established principles of spectroscopy and drawing parallels with structurally analogous compounds, we will outline the expected spectroscopic data across Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, we provide robust, field-proven protocols for acquiring high-quality data, ensuring researchers can empirically validate these predictions and confidently characterize this unique molecule.

Molecular Structure and Symmetry Analysis

The foundational step in predicting spectroscopic outcomes is an analysis of the molecule's structure and symmetry. This compound possesses a high degree of symmetry (D₂h point group). This has profound implications for its NMR spectra, as chemically and magnetically equivalent nuclei will produce a single, unified signal.

-

Protons: The two protons at positions 3 and 6 are chemically equivalent.

-

Carbons: There are three distinct types of carbon atoms:

-

The two proton-bearing aromatic carbons (C3, C6).

-

The four trifluoromethyl-substituted aromatic carbons (C1, C2, C4, C5).

-

The four carbons of the trifluoromethyl groups.

-

-

Fluorines: All twelve fluorine atoms, distributed among four CF₃ groups, are chemically equivalent due to the symmetry of the molecule and rapid rotation around the C-CF₃ bonds.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. The predictions below are based on the symmetry analysis and data from related trifluoromethylated aromatic compounds.[2][3]

Predicted ¹H NMR Spectrum

Due to the equivalence of the two aromatic protons, a simple spectrum is expected.

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.5 ppm | Singlet (s) | 2H | Ar-H |

Causality: The strong electron-withdrawing nature of the four CF₃ groups significantly deshields the adjacent protons, shifting their resonance far downfield compared to benzene (7.34 ppm). The equivalence of the protons results in a single peak with no observable proton-proton coupling.

Predicted ¹³C NMR Spectrum

Three distinct carbon signals are anticipated, with characteristic splitting patterns due to carbon-fluorine coupling.

| Predicted Chemical Shift (δ) | Multiplicity & Coupling Constant (J) | Assignment |

| ~120 - 125 ppm | Quartet (q), ¹JCF ≈ 270-275 Hz | C F₃ |

| ~130 - 135 ppm | Quartet (q), ²JCF ≈ 30-35 Hz | Ar-C -CF₃ |

| ~135 - 140 ppm | Singlet or small multiplet | Ar-C -H |

Causality:

-

CF₃ Carbon: The carbon of the trifluoromethyl group is directly bonded to three fluorine atoms, resulting in a large one-bond coupling (¹JCF) that splits the signal into a quartet.[2]

-

Aromatic C-CF₃: The aromatic carbons bonded to the CF₃ groups exhibit a two-bond coupling (²JCF), also appearing as a quartet but with a smaller coupling constant.[2]

-

Aromatic C-H: This carbon is furthest from the fluorine atoms, and any long-range coupling is expected to be minimal, likely resulting in a sharp singlet.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to be exceptionally simple, providing a clear diagnostic marker for the compound.

| Predicted Chemical Shift (δ) | Multiplicity | Assignment |

| ~ -62 to -64 ppm | Singlet (s) | Ar-CF₃ |

Causality: As established by the symmetry analysis, all twelve fluorine atoms are equivalent. With no other fluorine atoms nearby to couple with, they will produce a single, sharp singlet. The chemical shift is predicted based on values for similar aromatic trifluoromethyl groups, such as in benzotrifluoride (-63.72 ppm).[4]

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

Caption: Standard workflow for NMR spectroscopic analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[5]

-

Dissolution: Cap the tube and vortex gently until the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard instrument calibration procedures, including locking onto the deuterium signal, tuning the appropriate probes, and shimming the magnetic field to achieve optimal resolution.[5]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. A spectral width of 15 ppm and a relaxation delay of 2 seconds are typically sufficient.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C and potential signal splitting from fluorine, a longer acquisition time with a higher number of scans will be necessary.

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum. A common external reference is trichlorofluoromethane (CFCl₃) at 0.0 ppm.[4] Given the expected single peak, acquisition is typically rapid.

-

Data Processing: Process all raw data (Free Induction Decays) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the functional groups and the fingerprint region of the molecule. The spectrum will be dominated by strong carbon-fluorine bond vibrations.

Predicted Key IR Absorptions

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100 - 3000 | Aromatic C-H Stretch | Weak |

| ~1600, ~1450 | Aromatic C=C Stretch | Medium-Weak |

| ~1350 - 1100 | C-F Stretch | Very Strong, Broad |

| ~900 - 675 | Aromatic C-H Out-of-plane Bend | Strong |